

Spectroscopic Profile of 2-Phenoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenoxybenzoic acid** (CAS No. 2243-42-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2-Phenoxybenzoic acid is a white crystalline solid with the chemical formula $C_{13}H_{10}O_3$ and a molecular weight of 214.22 g/mol.[2] It is characterized by a phenoxy group positioned ortho to the carboxylic acid function on a benzoic acid scaffold.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Phenoxybenzoic acid** in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

The ^1H NMR spectrum of **2-Phenoxybenzoic acid** was acquired in deuterated chloroform (CDCl_3) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid Proton	~11.0	Singlet	1H
Aromatic Protons	8.13	Multiplet	1H
Aromatic Protons	7.47	Multiplet	2H
Aromatic Protons	7.38	Multiplet	2H
Aromatic Protons	7.19	Multiplet	2H
Aromatic Protons	7.06	Multiplet	1H
Aromatic Protons	6.89	Multiplet	1H

Table 1: ^1H NMR Spectroscopic Data for **2-Phenoxybenzoic acid**.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
Carbonyl Carbon	160-170
Aromatic Carbons	115-160

Table 2: ^{13}C NMR Spectroscopic Data for **2-Phenoxybenzoic acid**. (Note: Specific peak assignments require further detailed analysis and comparison with predicted spectra).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid **2-Phenoxybenzoic acid** was obtained using a KBr wafer.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3300-2500	O-H stretch (Carboxylic Acid)	Broad
3100-3000	C-H stretch (Aromatic)	Medium
1700-1680	C=O stretch (Carboxylic Acid)	Strong
1600-1450	C=C stretch (Aromatic)	Medium-Strong
1320-1210	C-O stretch (Carboxylic Acid & Ether)	Strong
960-900	O-H bend (Carboxylic Acid)	Medium

Table 3: IR Spectroscopic Data for **2-Phenoxybenzoic acid**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
214	48.6	[M] ⁺ (Molecular Ion)
197	5.7	[M - OH] ⁺
121	100.0	[C ₇ H ₅ O ₂] ⁺
93	6.7	[C ₆ H ₅ O] ⁺
77	6.1	[C ₆ H ₅] ⁺

Table 4: Mass Spectrometry Data for **2-Phenoxybenzoic acid**.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Phenoxybenzoic acid**.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Phenoxybenzoic acid** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ^1H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground **2-Phenoxybenzoic acid** (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

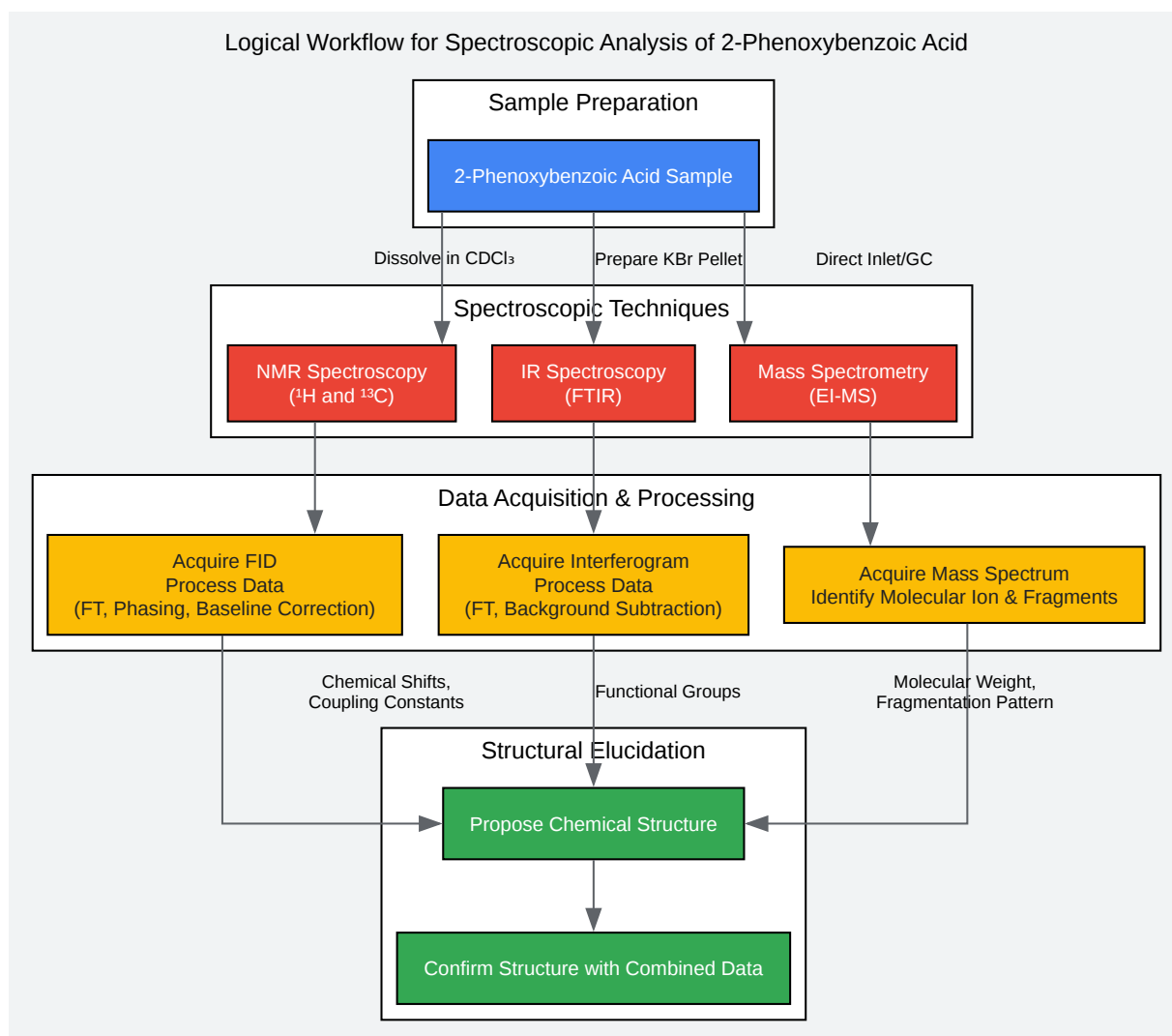
Sample Introduction: A small amount of **2-Phenoxybenzoic acid** was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if derivatized.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-Phenoxybenzoic acid**.



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Workflow of Spectroscopic Analysis

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